molecular formula C8H9N3 B11759489 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B11759489
M. Wt: 147.18 g/mol
InChI Key: VGUPYAONLUZLPX-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUPYAONLUZLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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